Tris(4-ethoxyphenyl)bismuth
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Overview
Description
Tris(4-ethoxyphenyl)bismuth is an organometallic compound with the molecular formula C24H27BiO3. It is characterized by the presence of three 4-ethoxyphenyl groups attached to a central bismuth atom. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-ethoxyphenyl)bismuth can be synthesized through the reaction of bismuth trichloride with 4-ethoxyphenylmagnesium bromide in a suitable solvent such as tetrahydrofuran. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
BiCl3+3C8H9MgBr→Bi(C8H9O)3+3MgBrCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of bismuth(V) compounds.
Reduction: It can be reduced to lower oxidation states of bismuth, although such reactions are less common.
Substitution: The compound can participate in substitution reactions where the 4-ethoxyphenyl groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or organolithium compounds are used for substitution reactions.
Major Products:
Oxidation: Bismuth(V) derivatives.
Substitution: Various substituted bismuth compounds depending on the reagents used
Scientific Research Applications
Tris(4-ethoxyphenyl)bismuth has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a curing agent in rocket fuels
Mechanism of Action
The mechanism of action of tris(4-ethoxyphenyl)bismuth involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity, disrupt cellular processes, and interfere with metal ion homeostasis. The compound’s effects are mediated through its ability to form stable complexes with biomolecules, leading to altered cellular functions .
Comparison with Similar Compounds
Triphenylbismuth: Similar structure but lacks the ethoxy groups.
Tris(4-methoxyphenyl)bismuth: Similar structure with methoxy groups instead of ethoxy.
Tris(4-fluorophenyl)bismuth: Contains fluorine atoms instead of ethoxy groups.
Uniqueness: Tris(4-ethoxyphenyl)bismuth is unique due to the presence of ethoxy groups, which influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in specific catalytic and synthetic applications where other similar compounds may not perform as effectively .
Properties
IUPAC Name |
tris(4-ethoxyphenyl)bismuthane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H9O.Bi/c3*1-2-9-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBDAZHUSYNCOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BiO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533222 |
Source
|
Record name | Tris(4-ethoxyphenyl)bismuthane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90591-48-3 |
Source
|
Record name | Tris(4-ethoxyphenyl)bismuthane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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